Cas no 1185300-18-8 (2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate)

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate
- 1185300-18-8
- SB57902
- methyl2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrate
- SCHEMBL4593114
- methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate
- MS-20512
- AKOS005259651
- METHYL 2-OXO-4-(TRIFLUOROMETHYL)-3H-PYRIMIDINE-5-CARBOXYLATE HYDRATE
- methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate
- MFCD11100556
- SDAWECSPRDWQMO-UHFFFAOYSA-N
-
- MDL: MFCD11100556
- インチ: InChI=1S/C7H5F3N2O3.H2O/c1-15-5(13)3-2-11-6(14)12-4(3)7(8,9)10;/h2H,1H3,(H,11,12,14);1H2
- InChIKey: SDAWECSPRDWQMO-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN=C(N=C1C(F)(F)F)O.O
計算された属性
- せいみつぶんしりょう: 240.03579120g/mol
- どういたいしつりょう: 240.03579120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 370
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8Ų
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H999835-50mg |
2-Hydroxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid Methyl Ester Hydrate |
1185300-18-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032426-1g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate |
1185300-18-8 | 97% | 1g |
682.0CNY | 2021-07-05 | |
Chemenu | CM487925-1g |
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |
1185300-18-8 | 97% | 1g |
$75 | 2023-01-12 | |
Matrix Scientific | 032426-5g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate, 97% |
1185300-18-8 | 97% | 5g |
$146.00 | 2023-09-06 | |
abcr | AB280337-5g |
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate; . |
1185300-18-8 | 5g |
€105.10 | 2025-02-14 | ||
Ambeed | A141706-1g |
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |
1185300-18-8 | 97% | 1g |
$68.0 | 2024-04-25 | |
A2B Chem LLC | AE20688-25g |
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |
1185300-18-8 | 97% | 25g |
$286.00 | 2024-04-20 | |
A2B Chem LLC | AE20688-5g |
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |
1185300-18-8 | 97% | 5g |
$160.00 | 2024-04-20 | |
Chemenu | CM487925-5g |
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |
1185300-18-8 | 97% | 5g |
$202 | 2023-01-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032426-5g |
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate |
1185300-18-8 | 97% | 5g |
2372.0CNY | 2021-07-05 |
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrateに関する追加情報
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate (CAS No. 1185300-18-8): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate, identified by its CAS number 1185300-18-8, represents a significant intermediate in the realm of pharmaceutical chemistry. Its molecular structure, featuring a pyrimidine core with hydroxyl, trifluoromethyl, and ester functional groups, makes it a versatile building block for the synthesis of various biologically active molecules. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging role in contemporary drug discovery and development.
In the context of pharmaceutical research, the trifluoromethyl group is particularly noteworthy due to its ability to modulate metabolic stability and binding affinity. Compounds incorporating this moiety often exhibit enhanced pharmacological properties, such as improved bioavailability and prolonged half-life. The presence of both hydroxyl and ester functionalities further expands the synthetic possibilities, allowing for diverse derivatization strategies that can tailor the compound's reactivity and functionality. These features make 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate a valuable asset in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in addressing various therapeutic challenges. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been successfully employed in the treatment of diseases ranging from cancer to infectious disorders. The specific arrangement of functional groups in 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate positions it as a key precursor for synthesizing inhibitors targeting enzymes such as kinases and polymerases. These enzymes are often overexpressed or mutated in pathological conditions, making them attractive therapeutic targets.
The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include condensation reactions between trifluoromethyl-substituted malonates or cyanoacetates with urea or thiourea derivatives, followed by hydrolysis and esterification steps. The hydrate form indicates the presence of water molecules coordinated to the compound, which can influence its solubility and stability. Optimizing these synthetic protocols is crucial for achieving high yields and purity levels necessary for pharmaceutical applications.
The compound's versatility is further underscored by its utility in fragment-based drug design. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins with high affinity, which can then be optimized into lead compounds through iterative chemical modifications. The structural motifs present in 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate make it an ideal candidate for generating novel pharmacophores. By leveraging computational methods such as virtual screening and X-ray crystallography, researchers can rapidly explore its interactions with biological targets, accelerating the discovery process.
In clinical research, the derivative serves as a precursor for several experimental drugs currently undergoing preclinical evaluation. These drugs are designed to address unmet medical needs by targeting specific disease pathways. For instance, pyrimidine-based inhibitors have shown promise in disrupting oncogenic signaling cascades by inhibiting key tyrosine kinases implicated in cancer progression. The trifluoromethyl group's electron-withdrawing effect enhances the binding interactions between these inhibitors and their targets, improving their therapeutic efficacy.
The growing interest in fluorinated compounds stems from their unique electronic properties, which can significantly influence drug-receptor interactions. Fluorine atoms are smaller than hydrogen atoms but exhibit a higher electronegativity, leading to increased lipophilicity and metabolic stability. This makes fluorinated drugs less susceptible to enzymatic degradation, thereby extending their duration of action. The incorporation of fluorine into pharmaceuticals has been extensively studied, with numerous marketed drugs featuring this moiety.
The role of computational chemistry in optimizing derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate cannot be overstated. Advanced modeling techniques enable researchers to predict the structural and electronic properties of potential analogs before synthesizing them experimentally. This approach saves time and resources while minimizing trial-and-error experimentation. By integrating experimental data with computational insights, scientists can refine their understanding of how structural modifications affect biological activity.
The future prospects for this compound are promising, given its broad applicability across multiple therapeutic areas. As drug discovery continues to evolve toward more targeted and personalized therapies, intermediates like 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate will play an increasingly important role in developing innovative treatments. Collaborative efforts between academic researchers and industry scientists will be essential in harnessing its full potential through interdisciplinary approaches that combine synthetic chemistry with biopharmaceutical insights.
1185300-18-8 (2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate) 関連製品
- 109790-54-7(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)
- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)
- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 15467-31-9(2-(1H-indol-3-yl)-2-methylpropan-1-amine)
